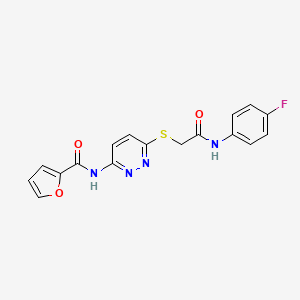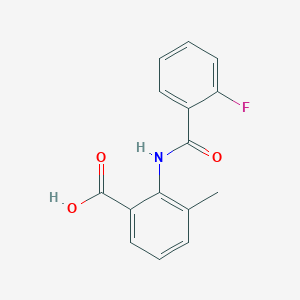
5-(4-溴苯基)-2-苯基-4H-1,3,4-噻二嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine is a heterocyclic compound that contains a thiadiazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromophenyl and phenyl groups in its structure contributes to its unique chemical properties.
科学研究应用
5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: It is used in the development of liquid crystal materials and polymers with unique properties.
Biological Research: The compound’s interactions with biological molecules make it a valuable tool in studying enzyme inhibition and receptor binding.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.
化学反应分析
Types of Reactions
5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazine derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides or sulfones .
作用机制
The mechanism of action of 5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Uniqueness
5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine is unique due to its specific combination of bromophenyl and phenyl groups attached to the thiadiazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity patterns and biological activities, which can be advantageous in specific research and industrial contexts.
属性
IUPAC Name |
5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2S/c16-13-8-6-11(7-9-13)14-10-19-15(18-17-14)12-4-2-1-3-5-12/h1-10,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIMYMDAUAJTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2511795.png)
![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2511797.png)
![1-(2,2-dimethoxyethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B2511798.png)
![N-[(4-methylphenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2511799.png)
![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2511801.png)
![3-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B2511802.png)


![{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2511807.png)

![3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2511813.png)


![3-[(2,5-Dichlorothiophen-3-yl)methylamino]-2,2-difluoropropanoic acid;hydrochloride](/img/structure/B2511816.png)
